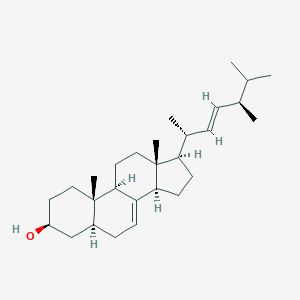
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole is a compound of interest due to its pharmacological potential, particularly as a chiral intermediate for the synthesis of Pramipexole, a non-ergoline dopamine agonist . The compound has also been studied for its dopamine autoreceptor agonist activities, with the S enantiomer showing pronounced selectivity for DA autoreceptors without exhibiting stereotyped behavior .
Synthesis Analysis
The synthesis of (-)-(6S)2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been achieved from 2-amino-6-acetamido-4,5,6,7-tetrahydrobenzothiazole hydrobromide, which was resolved with L(+) tartaric acid to yield an overall 75% yield. The structure of the synthesized compound was confirmed using 1H NMR and IR .
Molecular Structure Analysis
The absolute configurations of the enantiomers of 2,6-diaminotetrahydrobenzothiazole have been established through X-ray crystallographic analysis. This structural elucidation is crucial for understanding the compound's pharmacological properties .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, they do discuss the synthesis and resolution of its enantiomers. The compound's activity as a dopamine autoreceptor agonist suggests that it may interact with biological systems through receptor binding, which is a form of chemical reaction at the biological level .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole are not explicitly detailed in the provided papers. However, the use of 1H NMR and IR for structural confirmation implies that the compound has characteristic absorption spectra that can be used to identify and analyze it . The pharmacological activity also suggests that the compound has specific physicochemical properties that enable it to cross biological membranes and interact with dopamine receptors .
Scientific Research Applications
Antileukemic Agents
- Scientific Field : Medical Science, specifically Oncology .
- Application Summary : This compound has been identified as a potent antileukemic agent. It has been synthesized and evaluated for its efficacy against human leukemia cells (K562 and Reh) .
- Methods of Application : The chemical structures of the synthesized compounds were confirmed by 1H NMR, LCMS, and IR analysis. The cytotoxicity of these compounds was determined using trypan blue exclusion, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and lactate dehydrogenase (LDH) assays .
- Results : These compounds mediated a significant cytotoxic response to the cancer cell lines tested. Compounds having electron withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effect with IC50 value less than 60 μM .
Nonlinear Optical (NLO) Applications
- Scientific Field : Physics, specifically Optics .
- Application Summary : The compound can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Corrosion Inhibitor
- Scientific Field : Chemistry, specifically Material Science .
- Application Summary : The compound can be used as a corrosion inhibitor for mild steel in an acidic medium .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Synthesis of Pramipexole
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
- Methods of Application : The synthesis of pramipexole involves an initial reaction between bromine and 4-acetylamido-cyclohexanone carried out in glacial acetic acid, with stirring for several hours, at room temperature. This is followed by the addition of thiourea under refluxing conditions .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Nonlinear Optical (NLO) Applications
- Scientific Field : Physics, specifically Optics .
- Application Summary : The compound can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Corrosion Inhibitor
- Scientific Field : Chemistry, specifically Material Science .
- Application Summary : The compound can be used as a corrosion inhibitor for mild steel in an acidic medium .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Antileukemic Agents
- Scientific Field : Medical Science, specifically Oncology .
- Application Summary : This compound has been identified as a potent antileukemic agent. It has been synthesized and evaluated for its efficacy against human leukemia cells (K562 and Reh) .
- Methods of Application : The chemical structures of the synthesized compounds were confirmed by 1H NMR, LCMS, and IR analysis. The cytotoxicity of these compounds was determined using trypan blue exclusion, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and lactate dehydrogenase (LDH) assays .
- Results : These compounds mediated a significant cytotoxic response to the cancer cell lines tested. Compounds having electron withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effect with IC50 value less than 60 μM .
Nonlinear Optical (NLO) Applications
- Scientific Field : Physics, specifically Optics .
- Application Summary : The compound can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Corrosion Inhibitor
- Scientific Field : Chemistry, specifically Material Science .
- Application Summary : The compound can be used as a corrosion inhibitor for mild steel in an acidic medium .
- Methods of Application : The specific methods of application or experimental procedures for this use case are not provided in the source .
- Results : The specific results or outcomes obtained for this use case are not provided in the source .
Safety And Hazards
Future Directions
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications. It can also be used as a corrosion inhibitor for mild steel in an acidic medium . It serves as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
CAS RN |
104617-49-4, 106006-83-1 | |
| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)



![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)






![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)